2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves multiple steps, typically starting with the formation of the thiazole ring. This can be achieved through the reaction of appropriate sulfur and nitrogen-containing precursors under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to a range of biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Properties
Molecular Formula |
C9H14N2O4S2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-methoxy-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H14N2O4S2/c1-11-6-4-17(13,14)5-7(6)16-9(11)10-8(12)3-15-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
GHCPUGNBYKOJMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)COC |
Origin of Product |
United States |
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